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RB69 regA protein - 147706-84-1

RB69 regA protein

Catalog Number: EVT-1519693
CAS Number: 147706-84-1
Molecular Formula: C40H37N3O10S
Molecular Weight: 0
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Product Introduction

Overview

The RB69 RegA protein is a translational repressor derived from the bacteriophage RB69, which is closely related to the T4 bacteriophage. This protein plays a crucial role in regulating the expression of phage mRNA by binding to specific RNA sequences. The RB69 RegA protein exhibits a higher affinity for its target RNAs compared to its T4 counterpart, making it a significant subject of study in virology and molecular biology.

Source and Classification

RB69 RegA is classified as a translational repressor protein. It is encoded by the regA gene located within the RB69 bacteriophage genome, which is approximately 35 kilobases in size. The protein's primary function is to inhibit the translation of specific mRNAs, thereby controlling the phage life cycle and facilitating effective viral propagation under certain conditions .

Synthesis Analysis

Methods and Technical Details

The synthesis of RB69 RegA can be achieved through various methods, including:

  1. Cloning and Expression: The regA gene is typically cloned into expression vectors such as pAS1, which allows for high-level production of the protein in Escherichia coli. This involves subcloning the regA gene downstream of strong promoters to facilitate robust transcription and translation .
  2. In Vitro Transcription-Translation: Techniques like polymerase chain reaction (PCR) can be employed to create linear templates for in vitro transcription. This method avoids the complications associated with cloning and allows for direct synthesis of histidine-tagged RB69 RegA, facilitating purification using nickel-affinity chromatography .
  3. Purification: Following expression, purification steps often include affinity chromatography, where proteins are eluted using imidazole, exploiting the histidine tag added during synthesis. This approach ensures that the RB69 RegA protein can be isolated efficiently for subsequent studies .
Molecular Structure Analysis

Structure and Data

The RB69 RegA protein consists of several conserved structural motifs typical of RNA-binding proteins. The key features include:

  • Helix-Loop-Helix Motifs: These are critical for RNA interaction and are conserved between RB69 and T4 RegA proteins.
  • RNA Binding Domains: Specific regions within the protein are responsible for recognizing and binding to target RNA sequences, which have been characterized through techniques such as nuclease protection assays .

Structural data indicate that RB69 RegA binds to RNA at specific sites within the translation initiation regions of target genes, protecting nucleotides from enzymatic degradation during assays .

Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reaction involving RB69 RegA is its binding to RNA molecules, which occurs through specific interactions between amino acid residues in the protein and nucleotide bases in the RNA. This interaction can be quantified using various biochemical assays:

  • RNase Protection Assays: These assays help determine the exact nucleotides protected by RB69 RegA when bound to target RNAs.
  • Electrophoretic Mobility Shift Assays (EMSAs): These are used to visualize the binding affinity of RB69 RegA to different RNA sequences by observing shifts in mobility during gel electrophoresis .
Mechanism of Action

Process and Data

RB69 RegA functions primarily by binding to specific sequences in mRNA transcripts, thereby preventing ribosomal access and inhibiting translation. The mechanism involves:

  1. Recognition of Target Sequences: The protein binds with high specificity to purine-rich sequences in the mRNA.
  2. Formation of a Stable Complex: Once bound, this complex prevents ribosome assembly on the mRNA, effectively silencing gene expression.
  3. Regulatory Feedback: The binding affinity varies depending on environmental conditions, allowing for dynamic regulation of gene expression during different stages of phage infection .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

RB69 RegA exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 20 kDa.
  • Solubility: Highly soluble in buffers commonly used for protein purification (e.g., phosphate-buffered saline).
  • Stability: The protein remains stable under various pH conditions but may require optimization based on specific experimental setups.

Analyses such as circular dichroism spectroscopy can provide insights into its secondary structure content, revealing a predominance of alpha-helices typical for RNA-binding proteins .

Applications

Scientific Uses

The RB69 RegA protein has several important applications in scientific research:

  • Gene Regulation Studies: It serves as a model system for studying translational control mechanisms in prokaryotes.
  • Biotechnological Applications: Understanding its RNA-binding properties can lead to novel methods for manipulating gene expression in synthetic biology.
  • Phage Biology Research: Insights gained from studying RB69 RegA contribute to broader knowledge regarding phage-host interactions and viral life cycles.
Molecular Characterization of RB69 RegA Protein

Primary Structure and Sequence Homology

Comparative Analysis with T4 RegA (78% Identity)

RB69 RegA shares 78% amino acid sequence identity with its T4 phage homolog, established through cloning, sequencing, and expression studies [1] [4]. This high conservation underscores the evolutionary relationship between these bacteriophages and indicates strong functional constraints on RegA’s role as a translational repressor. Both proteins consist of 122 amino acids, with identical lengths and domain organization [4]. The RNA-binding core residues are entirely conserved, explaining their overlapping target specificities for AU-rich sequences in phage mRNAs [1] [3]. Despite this similarity, in vivo repression assays reveal that RB69 RegA exhibits stronger repression of T4 early genes (e.g., gene 44) than T4 RegA itself, hinting at functional divergence [3].

Table 1: Sequence Identity and Functional Comparison of T4 and RB69 RegA Proteins

FeatureT4 RegARB69 RegAFunctional Implication
Amino Acid IdentityReference78% identicalShared RNA-binding specificity
Key Divergent Residues-Clustered in surface patchesAltered RNA affinity hierarchies
Strongest RNA TargetGene 44 RET4 gene 44 RERB69 binds T4 gene 44 RE 7× tighter than T4 RegA
In Vivo Repression EfficiencyModerateHighRB69 RegA represses T4 mRNAs more effectively

Divergent Residues and Phylogenetic Implications

Although the RNA-binding motif is conserved, 22% of residues differ between T4 and RB69 RegA. These divergent residues cluster in two surface-exposed regions distinct from the helix-loop groove RNA-binding site [4]. Homology modeling of RB69 RegA (based on the T4 RegA crystal structure) shows these clusters likely influence RNA-binding specificity rather than overall affinity [1] [4]. Mutational analyses identify residues 15–25 (Val-15 to Ala-25) and 70–73 (Arg-70 to Ser-73) as critical for RNA target discrimination [3]. For example, an Ile-24→Thr mutation in T4 RegA (RegA691) alters its hierarchical repression profile, confirming this region’s role in target specificity [3]. Phylogenetically, these divergent residues reflect co-evolution with cognate phage mRNA targets, where RB69 RegA optimized affinity for UAA repeats (enriched in RB69 operators) while retaining cross-reactivity with T4 RNAs [2] [3].

Functional Domains and Motifs

Helix-Loop Groove RNA-Binding Motif Conservation

The helix-loop groove motif—the primary RNA-binding domain—is 100% conserved between T4 and RB69 RegA [1] [4]. This motif enables both proteins to recognize single-stranded, AU-rich sequences in the translation initiation region (TIR) of target mRNAs. RNase protection assays confirm identical binding sites on RB69 gene 44 (nucleotides –9 to –3: GAAAAUU) and gene 45 (nucleotides –8 to –3: GAAAUA) for both RegA proteins [1] [4]. However, quantitative gel shift assays reveal stark differences in binding hierarchies:

  • RB69 RegA binds T4 gene 44 RNA with 7-fold higher affinity than T4 RegA.
  • T4 RegA prefers RB69 gene 45 RNA over its cognate target [4].

Table 2: RNA-Binding Affinities of RegA Proteins for Synthetic RE RNAs

RE RNA SourceT4 RegA Kd (nM)RB69 RegA Kd (nM)Specificity Shift
T4 gene 44100 (reference)14RB69 affinity ↑ 7-fold
RB69 gene 445012.5RB69 affinity ↑ 4-fold
RB69 gene 4525100T4 affinity ↑ 4-fold
Consensus HierarchyGene 44 > Gene 45 > regAGene 44 > Gene 45 > regACognate-independent ranking

This divergence stems from structural variations outside the conserved groove. Surface plasmon resonance and SELEX studies indicate RB69 RegA favors UAA repeats (e.g., in vitro-selected sequence: UAAUAAUAAUAAUA) [2] [6], while T4 RegA recognizes the broader motif AAAAUUGUUAUGUAA [1]. The conserved groove likely binds the AU core, while flanking residues adjust specificity for adjacent sequences.

Role of C-Terminal His6 Tag in RNA-Binding Studies

A C-terminal hexahistidine (His6) tag engineered into RB69 RegA (RegA69-His6) retains wild-type RNA-binding function, confirming this terminus is not involved in site-specific recognition [6]. In vitro translation assays show:

  • His6-tagged RB69 RegA represses T4 gp44/gp45 synthesis comparably to untagged protein.
  • It binds poly(U)-agarose (AU-rich specificity) but not poly(C)-agarose.
  • Gel shifts confirm specific binding to a 23-nt gene 44 RE RNA (Kd ≈ 15 nM) but not mutants [6].

The tag enables efficient purification via Ni2+-affinity chromatography, facilitating biochemical studies without perturbing function. This system allows rapid in vitro synthesis of mutant RegA proteins from PCR templates, bypassing RegA’s toxicity in E. coli expression systems [6].

Table 3: Functional Retention of His6-Tagged RB69 RegA

PropertyWild-Type RB69 RegARegA69-His6Conclusion
T4 gp44 RepressionYesYesTranslational repression intact
Poly(U) BindingYesYesAU-specificity retained
Gene 44 RE Kd~12.5 nM~15 nMAffinity comparable
Ni2+ PurificationNoYesEnables efficient isolation

Properties

CAS Number

147706-84-1

Product Name

RB69 regA protein

Molecular Formula

C40H37N3O10S

Synonyms

RB69 regA protein

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